molecular formula C6H5BrFNO B112694 2-Amino-6-bromo-4-fluorophenol CAS No. 502496-32-4

2-Amino-6-bromo-4-fluorophenol

Cat. No. B112694
CAS RN: 502496-32-4
M. Wt: 206.01 g/mol
InChI Key: YPSXHYMXEAXEAD-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-fluorophenol is a valuable halogenated compound that can be applied throughout chemistry . It has a molecular weight of 206.01 . The compound is solid at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H5BrFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that similar compounds have been used in the preparation of 4,4-difluoro-2-bromo-cyclohexadienone and 6-(aminomethylphenoxy)benzoxaborole analogs .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 206.01 .

Scientific Research Applications

Synthesis of Fluorinated Compounds:

  • 2-Amino-6-bromo-4-fluorophenol and its derivatives are utilized as key intermediates in the synthesis of complex molecules. For instance, the synthesis of no-carrier-added [18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide has been described, highlighting its significance in the production of complex radiopharmaceuticals (Ross et al., 2011). Similarly, the synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents involves the use of fluorinated phenyl groups, underlining the pharmaceutical applications of these compounds (Holla et al., 2003).

Reactions and Transformations:

  • The electrophilic amination of 4-fluorophenol and its derivatives, leading to the complete removal of the fluorine atom and introduction of other functional groups, demonstrates the chemical versatility and reactivity of these compounds. This process has implications in various synthetic pathways and chemical modifications (Bombek et al., 2004).

Photoreaction Mechanisms:

  • Studies on compounds like 4-bromo-2-chloro-6-fluorophenol have revealed intricate photoreaction mechanisms and intramolecular hydrogen-atom tunneling phenomena, contributing to our understanding of reaction dynamics and molecular behavior in different conditions (Nanbu et al., 2012).

Biological Applications:

  • Fluorinated compounds derived from this compound have shown potential in biological applications. For instance, lipophilic halogenated congeners of 2',3'-dideoxypurine nucleosides have exhibited in vitro activity against HIV, suggesting their potential as therapeutic agents (Shirasaka et al., 1990).

NMR Spectroscopy and Ligand Synthesis:

  • The use of heterodinuclear Cu(II)Zn(II) complexes with fluorinated ligands demonstrates the application of these compounds in spectroscopy and ligand synthesis, offering insights into molecular interactions and structural chemistry (Torelli et al., 2002).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . The safety information includes the following hazard statements: H301, H302+H312+H332, H315, H319, H335 . Precautionary statements include P260, P280, P301+P312 .

Future Directions

2-Amino-6-bromo-4-fluorophenol has been utilized as a building block for multiple reactions within organic chemistry, including the preparation of interesting scaffolds with potential biological applications . This suggests that it could have a wide range of applications in future research and development.

properties

IUPAC Name

2-amino-6-bromo-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSXHYMXEAXEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372197
Record name 2-amino-6-bromo-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

502496-32-4
Record name 2-Amino-6-bromo-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502496-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-6-bromo-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromo-4-fluorophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sodium dithionite (58 g, 335 mmol) was dissolved in warm water (300 mL) and was added slowly to a solution of 6-bromo-4-fluoro-2-nitrophenol (11.8 g, 50 mmol) in 250 mL of ethanol heated on a steam bath. The reaction mixture turned from deep orange to light yellow. The suspension is diluted with water till a clear yellow solution was obtained. Partial concentration on a rotary evaporator induced crystallization. The mixture was then cooled to room temperature and crystals formed. Filtration and drying afforded the title compound as a white solid (5.04 g, 49% yield). MS 207 (M+H)+
Quantity
58 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
49%

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